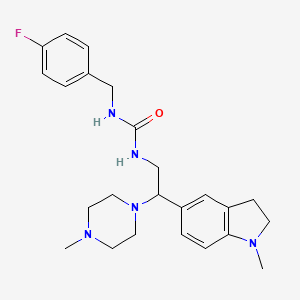

(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

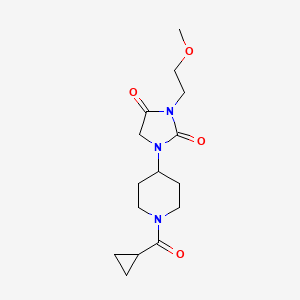

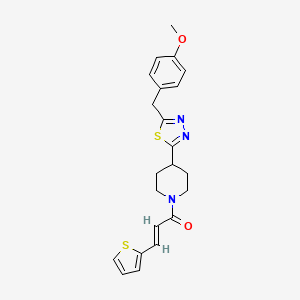

“(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” is a chemical compound with the CAS Number: 1549545-05-2 . It has a molecular weight of 215.25 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Catalyst for Huisgen 1,3-dipolar Cycloadditions

A study by Ozcubukcu et al. (2009) demonstrated the synthesis of a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand via a triple Cu(I)-catalyzed alkyne-azide 1,3-dipolar cycloaddition (CuAAC). This ligand forms a stable complex with CuCl, serving as an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition due to its low catalyst loadings, short reaction times, and compatibility with free amino groups. This research highlights the potential application of triazolylmethanol derivatives in catalysis, especially for CuAAC reactions that are pivotal in the synthesis of various organic compounds, including pharmaceuticals and polymers Ozcubukcu et al., 2009.

Enantio-specific Antitubercular Activity

Research conducted by Shekar et al. (2014) on cyclohex-3-enyl(5-phenyl-4H-1,2,4-triazol-3-yl)methanol (MSDRT 12), a novel triazole-based antitubercular compound, revealed the compound's enantio-specific antitubercular activity. A chiral HPLC method was developed for the analysis of MSDRT 12's stereoisomers, identifying one isomer as the most potent against Mycobacterium tuberculosis with a minimum inhibitory concentration of 0.78 μg/mL. This study underscores the importance of stereochemistry in the biological activity of pharmaceutical compounds and the potential of triazolylmethanol derivatives as antitubercular agents Shekar et al., 2014.

Synthesis of Biomimetic Structures

Gardner et al. (2008) synthesized tris(triazolyl)borate ligands of intermediate steric bulk to investigate their potential for hydrogen bonding and improved solubility in hydrophilic solvents, aiming for applications in biomimetic chemistry. The study highlighted how triazolyl-based ligands could form hydrogen bonding networks, suggesting their utility in creating biomimetic structures that mimic biological processes or components, enhancing solubility in hydrophilic environments. This research indicates the versatility of triazolylmethanol derivatives in synthesizing compounds that could find applications in medicinal chemistry and materials science Gardner et al., 2008.

Safety and Hazards

The safety information for “(5-Cyclopropyl-4-phenyl-4H-1,2,4-triazol-3-YL)methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name |

(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-8-11-13-14-12(9-6-7-9)15(11)10-4-2-1-3-5-10/h1-5,9,16H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRKANPJHISMPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(N2C3=CC=CC=C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-2-(bicyclo[2.2.1]heptan-2-YL)acetic acid hydrochloride](/img/structure/B2598264.png)

![N-[2-(adamantan-1-yl)ethyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2598266.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2598268.png)

![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2598271.png)

![5-(4-Fluorophenyl)-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-3-carboxamide](/img/structure/B2598272.png)